REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[NH:12]1[CH:16]=[N:15][CH:14]=[N:13]1.Cl.N1C=NC=N1.O>CN(C)C=O>[N:12]1([C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=[CH:4][CH:3]=2)[CH:16]=[N:15][CH:14]=[N:13]1 |f:2.3|
|
Name
|
|
Quantity
|
3.27 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=NC2=CC=CC=C12
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Name
|
1H-1,2,4-triazole hydrochloride
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
Cl.N1N=CN=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
aqueous ammonia, the precipitate is filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from 15 ml of ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CN=C1)C1=CC=NC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |